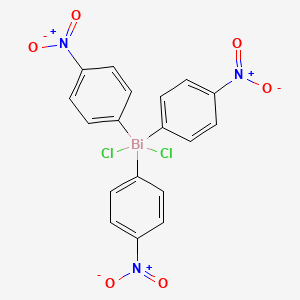
Bismuth, dichlorotris(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth, dichlorotris(4-nitrophenyl)- is a chemical compound with the molecular formula C18H12BiCl2N3O6 and a molecular weight of 646.19 g/mol This compound is known for its unique structure, which includes bismuth coordinated with three 4-nitrophenyl groups and two chlorine atoms
Vorbereitungsmethoden
The synthesis of Bismuth, dichlorotris(4-nitrophenyl)- typically involves the reaction of bismuth chloride with 4-nitrophenyl compounds under controlled conditions. One common method involves the use of bismuth nitrate and 4-nitrophenyl chloride in the presence of a suitable solvent and catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Bismuth, dichlorotris(4-nitrophenyl)- undergoes various chemical reactions, including reduction, substitution, and complexation. One notable reaction is the catalytic reduction of 4-nitrophenol to 4-aminophenol, which is facilitated by the bismuth center in the compound . This reaction typically uses reducing agents such as sodium borohydride (NaBH4) under mild conditions.
Other reactions include substitution reactions where the chlorine atoms can be replaced by other ligands, and complexation reactions where the bismuth center forms complexes with other metal ions or organic molecules . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Bismuth, dichlorotris(4-nitrophenyl)- has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including the reduction of nitro compounds and the synthesis of heterocyclic compounds . Its catalytic properties are attributed to the unique electronic structure of the bismuth center and the presence of electron-withdrawing nitrophenyl groups.
In biology and medicine, bismuth compounds are known for their antimicrobial properties, and Bismuth, dichlorotris(4-nitrophenyl)- is being investigated for its potential use in treating bacterial infections . Additionally, it has applications in materials science, where it is used to develop new materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism of action of Bismuth, dichlorotris(4-nitrophenyl)- involves its ability to interact with various molecular targets through its bismuth center. In catalytic reactions, the bismuth center facilitates electron transfer processes, which are crucial for the reduction of nitro compounds . In biological systems, bismuth compounds can disrupt bacterial cell walls and inhibit enzyme activity, leading to antimicrobial effects .
The molecular pathways involved in these processes include the formation of bismuth complexes with biological molecules, which can interfere with essential cellular functions and lead to cell death .
Vergleich Mit ähnlichen Verbindungen
Bismuth, dichlorotris(4-nitrophenyl)- can be compared with other bismuth compounds such as bismuth subsalicylate and bismuth nitrate. While bismuth subsalicylate is primarily used for its gastrointestinal protective properties, Bismuth, dichlorotris(4-nitrophenyl)- is more focused on catalytic and antimicrobial applications .
Similar compounds include dichlorotris(4-methylphenyl)bismuthane and dichlorotris(4-chlorophenyl)bismuthane, which have similar structures but differ in the substituents on the phenyl rings . These differences can lead to variations in their chemical reactivity and applications.
Conclusion
Bismuth, dichlorotris(4-nitrophenyl)- is a versatile compound with significant potential in various scientific research fields. Its unique structure and chemical properties make it a valuable catalyst and antimicrobial agent. Ongoing research continues to explore its full range of applications and mechanisms of action, highlighting its importance in both chemistry and biology.
Eigenschaften
CAS-Nummer |
108202-26-2 |
|---|---|
Molekularformel |
C18H12BiCl2N3O6 |
Molekulargewicht |
646.2 g/mol |
IUPAC-Name |
dichloro-tris(4-nitrophenyl)bismuth |
InChI |
InChI=1S/3C6H4NO2.Bi.2ClH/c3*8-7(9)6-4-2-1-3-5-6;;;/h3*2-5H;;2*1H/q;;;+2;;/p-2 |
InChI-Schlüssel |
FGCOEMLUORWONZ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Bi](C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=C(C=C3)[N+](=O)[O-])(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


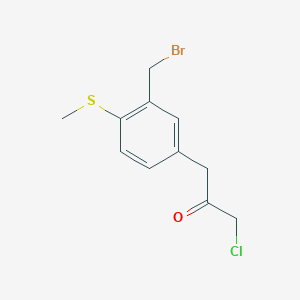
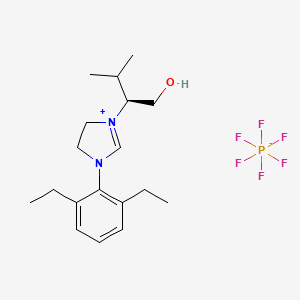
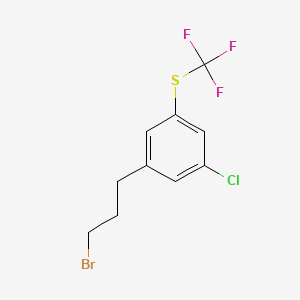

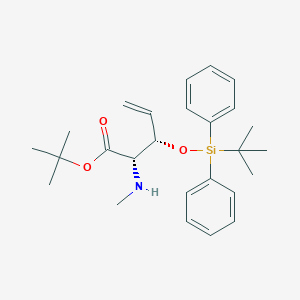
![[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072425.png)
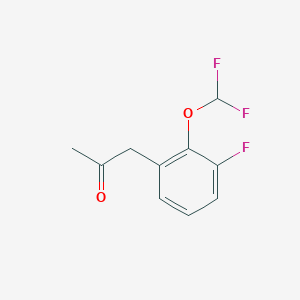
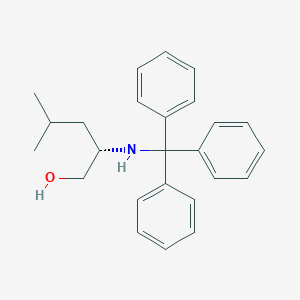

![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)

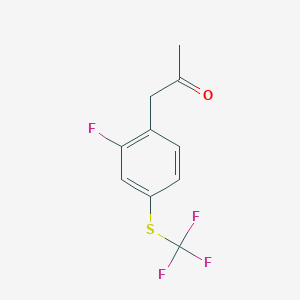
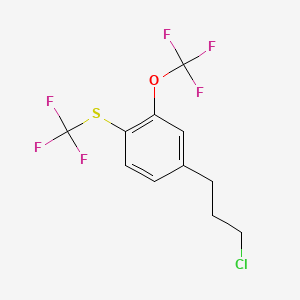
![7-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14072458.png)
